N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that belongs to the class of oxalamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide typically involves the following steps:
Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative by reacting 1H-imidazole with 3-bromopropylamine under basic conditions.
Formation of the Methoxybenzyl Derivative: The methoxybenzyl derivative is synthesized by reacting 2-methoxybenzyl chloride with an appropriate amine.
Coupling Reaction: The final step involves the coupling of the imidazole derivative with the methoxybenzyl derivative in the presence of oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial cell wall synthesis or metabolic pathways.
Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to the inhibition of microbial growth or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide
- N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-hydroxybenzyl)oxalamide
- N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-nitrobenzyl)oxalamide
Uniqueness
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-23-14-6-3-2-5-13(14)11-19-16(22)15(21)18-7-4-9-20-10-8-17-12-20/h2-3,5-6,8,10,12H,4,7,9,11H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTMZSNEGLYKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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